N-(2-nitrobenzyl)cycloheptanamine hydrobromide
Overview
Description
N-(2-nitrobenzyl)cycloheptanamine hydrobromide is a chemical compound with the molecular formula C14H21BrN2O2. It is known for its unique structure, which includes a cycloheptane ring attached to a benzyl group that is substituted with a nitro group at the 2-position. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrobenzyl)cycloheptanamine hydrobromide typically involves the reaction of cycloheptanamine with 2-nitrobenzyl bromide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrobenzyl)cycloheptanamine hydrobromide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide, potassium cyanide, or sodium thiolate in appropriate solvents.
Major Products Formed
Reduction: N-(2-aminobenzyl)cycloheptanamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-nitrobenzyl)cycloheptanamine hydrobromide is utilized in several scientific research fields, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving the modification of biological molecules or as a probe to study biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-nitrobenzyl)cycloheptanamine hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The benzyl group can also participate in binding interactions with proteins or other macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-nitrobenzyl)cyclohexanamine hydrobromide: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
N-(2-nitrobenzyl)cyclooctanamine hydrobromide: Similar structure but with a cyclooctane ring instead of a cycloheptane ring.
Uniqueness
N-(2-nitrobenzyl)cycloheptanamine hydrobromide is unique due to its seven-membered cycloheptane ring, which imparts different steric and electronic properties compared to its six- and eight-membered ring analogs. These differences can influence its reactivity and interactions with other molecules, making it a valuable compound for specific research applications .
Biological Activity
N-(2-nitrobenzyl)cycloheptanamine hydrobromide is a compound characterized by a nitrobenzyl group attached to a cycloheptanamine moiety, with the hydrobromide salt form enhancing its solubility and stability. This compound has garnered attention in various fields, particularly for its biological activity , which includes potential therapeutic applications in medicine and significant interactions with biological systems.
The biological activity of this compound is primarily influenced by the presence of the nitro group. Nitro compounds are known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with biomolecules such as proteins and nucleic acids. This interaction often results in enzyme inhibition or modulation of receptor activity, which can have therapeutic implications.
- Enzyme Inhibition : The nitro group can deactivate certain enzymes through covalent binding after reduction, which may lead to desired therapeutic effects or toxicity depending on the context .
- Receptor Modulation : The cycloheptanamine portion can bind to specific receptors, potentially altering their activity and influencing various physiological responses.
Pharmacological Profile
Research indicates that compounds with similar structures exhibit a range of pharmacological activities:
- Antimicrobial Activity : Nitro-containing compounds are often effective against a variety of pathogens. For instance, they can produce toxic intermediates upon reduction that damage microbial DNA, leading to cell death .
- Anticancer Properties : Some nitro derivatives have shown promise in cancer treatment by targeting specific pathways involved in tumor growth and survival .
- Neurological Effects : Due to their ability to cross the blood-brain barrier, these compounds may have implications in neuropharmacology, particularly concerning neurodegenerative diseases like Alzheimer’s .
Case Studies and Research Findings
- Antimicrobial Effects : A study highlighted the effectiveness of nitro derivatives in treating infections caused by various microorganisms, demonstrating their mechanism through the generation of reactive oxygen species that damage cellular components .
- Cancer Treatment : Research involving cyclin-dependent kinase (CDK) inhibitors has shown that structural analogs of nitro compounds can selectively inhibit CDK9, a target implicated in several cancers. These findings suggest a potential pathway for developing new anticancer therapies using nitro-containing compounds .
- Neuroprotective Potential : Investigations into multitarget drugs for Alzheimer’s disease have indicated that nitro compounds could serve as effective inhibitors of cholinesterase and NMDA receptors, which are crucial for cognitive function. The presence of the nitro group enhances their binding affinity to these targets .
Data Table: Biological Activities of Nitro Compounds
Activity Type | Description | Example Compounds |
---|---|---|
Antimicrobial | Inhibits growth of bacteria/fungi through DNA damage | Metronidazole, Chloramphenicol |
Anticancer | Targets specific kinases involved in cell proliferation | CDK9 inhibitors |
Neuroprotective | Inhibits cholinesterase and NMDA receptors | γ-Carboline derivatives |
Anti-inflammatory | Reduces inflammation via enzyme inhibition | Various nitrobenzamide derivatives |
Properties
IUPAC Name |
N-[(2-nitrophenyl)methyl]cycloheptanamine;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.BrH/c17-16(18)14-10-6-5-7-12(14)11-15-13-8-3-1-2-4-9-13;/h5-7,10,13,15H,1-4,8-9,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKDUVPFTGCHQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=CC=C2[N+](=O)[O-].Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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